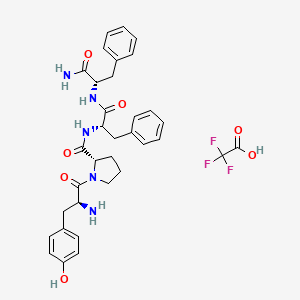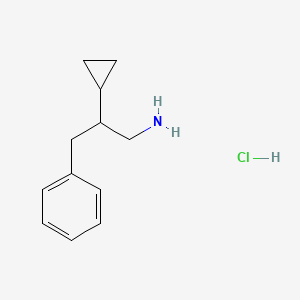
2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride is a compound that falls under the category of aralkylamines, which are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. These compounds have been studied for their potential in treating various disorders, including major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .
Synthesis Analysis
The synthesis of related analogs to 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride has been explored in the literature. For instance, 3-Nitro-2-phenylpropan-1-amine and its analogs have been synthesized through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride. An alternative method involves the Michael addition of nitroalkane anions to methyl cinnamates, followed by Curtius degradation of the corresponding acids . Although not the exact compound , these methods provide insight into possible synthetic routes that could be adapted for the synthesis of 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride.
Molecular Structure Analysis
The molecular structure of a related compound, 2-phenylcyclopropan-1-amine hydrochloride, has been elucidated using X-ray analysis. This analysis has helped in understanding the conformation of the molecule and its potential relationship to biological activity, such as analgesic effects . The structure-activity relationship is a crucial aspect of drug design and can provide valuable information for the development of new therapeutic agents.
Chemical Reactions Analysis
The chemical reactivity of phenylcyclopropane derivatives has been the subject of various studies. Investigations into the influence of reactant polarity on cycloaddition reactions, as well as Density Functional Theory studies on the cycloaddition of furan derivatives with masked o-benzoquinones, have been conducted . These studies contribute to a broader understanding of the chemical behavior of cyclopropane-containing compounds, which could be relevant for the reactions of 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride.
Physical and Chemical Properties Analysis
Aralkylamines like 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride exhibit a range of physical and chemical properties that are influenced by their molecular structure. The presence of a cyclopropyl group adjacent to an amine can affect the compound's polarity, solubility, and potential for forming hydrogen bonds. Studies on weak hydrogen bridges and the nature and strength of C-H...F-C interactions provide a theoretical framework for understanding these properties . Additionally, the compound's role as a monoamine oxidase inhibitor suggests it has specific interactions with biological molecules, which are critical for its pharmacological effects .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-cyclopropyl-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12(11-6-7-11)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLDLRVIFBKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
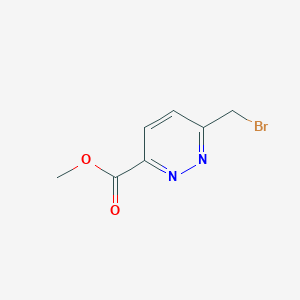
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
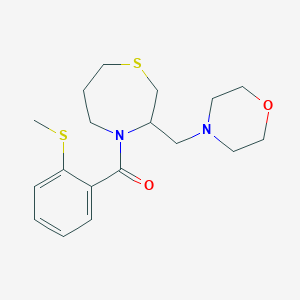
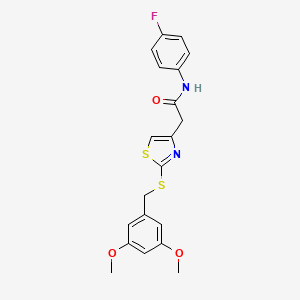
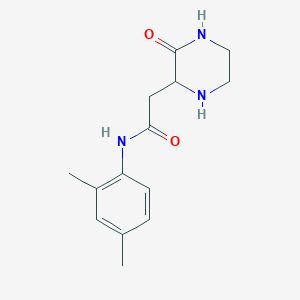
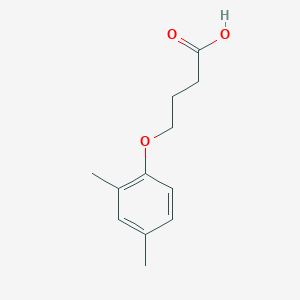
![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
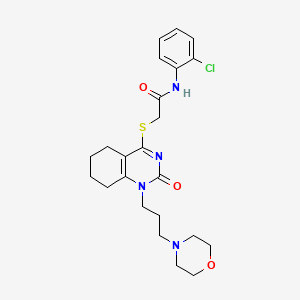
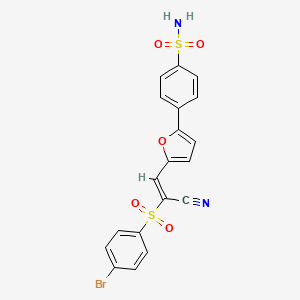
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)
